molecular formula C7H7BrN2O B13087393 1-(4-Amino-2-bromopyridin-3-YL)ethanone

1-(4-Amino-2-bromopyridin-3-YL)ethanone

Cat. No.: B13087393
M. Wt: 215.05 g/mol
InChI Key: SRVDCEQWPQSPNX-UHFFFAOYSA-N
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Description

1-(4-Amino-2-bromopyridin-3-yl)ethanone is a halogenated pyridine derivative with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol . Its structure features a bromine atom at the 2-position and an amino group at the 4-position of the pyridine ring, coupled with an acetyl group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and specialty organic chemistry due to its reactive sites for further functionalization .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(4-amino-2-bromopyridin-3-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3,(H2,9,10)

InChI Key

SRVDCEQWPQSPNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-bromopyridin-3-yl)ethanone typically involves the bromination of 4-amino-3-pyridinol followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-bromopyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-2-bromopyridin-3-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-bromopyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution: Bromine vs. Chlorine

1-(4-Amino-2-chloropyridin-3-yl)ethanone (C₇H₇ClN₂O, MW: 170.6 g/mol) differs by replacing bromine with chlorine. Bromine’s higher leaving-group ability may enhance nucleophilic substitution efficiency .

Table 1: Halogen-Substituted Analogs
Compound Halogen Molecular Weight (g/mol) Key Reactivity Differences
1-(4-Amino-2-bromopyridin-3-yl)ethanone Br 215.05 Enhanced electrophilicity for SNAr
1-(4-Amino-2-chloropyridin-3-yl)ethanone Cl 170.6 Faster coupling in Pd-catalyzed reactions

Positional Isomerism on the Pyridine Ring

1-(4-Bromopyridin-2-yl)ethanone (C₇H₆BrNO, MW: 200.03 g/mol)

The bromine at the 4-position and acetyl group at the 2-position create distinct electronic effects. The absence of an amino group reduces hydrogen-bonding capacity, limiting its utility in biological target interactions compared to the amino-substituted analog .

1-(3-Bromopyridin-2-yl)ethanone (C₇H₆BrNO, MW: 200.03 g/mol)

Here, bromine is at the 3-position.

Pyridine vs. Benzene Ring Derivatives

1-(3-Bromophenyl)ethanone (C₈H₇BrO, MW: 199.05 g/mol) replaces the pyridine ring with a benzene ring.

Table 2: Ring System Comparison
Compound Ring Type Key Functional Differences
1-(4-Amino-2-bromopyridin-3-yl)ethanone Pyridine Basicity from N, potential for H-bonding
1-(3-Bromophenyl)ethanone Benzene Higher lipophilicity, no H-bond donors

Amino Group vs. Other Substituents

1-(4-Hydroxy-3-methoxyphenyl)ethanone derivatives () exhibit antioxidant activity (up to 79.05% DPPH scavenging). The amino group in 1-(4-Amino-2-bromopyridin-3-yl)ethanone may confer different bioactivity profiles, such as enhanced solubility or interaction with enzymatic targets like CYP51 (relevant in antiparasitic applications) .

Role in Cross-Coupling Reactions

The bromine in 1-(4-Amino-2-bromopyridin-3-yl)ethanone facilitates Pd-catalyzed couplings (e.g., with boronic acids), whereas its chlorine analog may require harsher conditions. For example, Adbippyphos ligands improve coupling efficiency with heteroaryl halides, as seen in related bromopyridines .

Condensation Reactions

Unlike 1-(4-(quinolin-8-ylamino)phenyl)ethanone (used in chalcone synthesis via Claisen-Schmidt condensation), the amino group in the target compound could act as a directing group, influencing regiochemistry in electrophilic substitutions .

Antioxidant and Antimicrobial Activity

Bromophenyl ethanones () show moderate antibacterial activity (e.g., against Staphylococcus aureus).

ADMET Considerations

The amino group increases polarity, likely improving aqueous solubility compared to non-amino analogs (e.g., 1-(3-Bromopyridin-2-yl)ethanone).

Biological Activity

1-(4-Amino-2-bromopyridin-3-YL)ethanone is a compound of significant interest due to its unique structural features and potential biological activities. Characterized by a pyridine ring with an amino group and a bromine atom, this compound has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.

  • Molecular Formula : C8_8H8_8BrN2_2O
  • Molecular Weight : Approximately 215.05 g/mol
  • Structure : The compound consists of a pyridine ring substituted with an amino group at the para position and a bromine atom at the meta position, along with an ethanone functional group.

Biological Activity Overview

Research indicates that 1-(4-Amino-2-bromopyridin-3-YL)ethanone exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines, showing promising results in reducing cell viability.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be critical for therapeutic applications in diseases where these enzymes play a pivotal role.

The biological activity of 1-(4-Amino-2-bromopyridin-3-YL)ethanone is primarily attributed to its ability to interact with target biomolecules. The amino and bromo groups facilitate covalent bonding with proteins or nucleic acids, potentially leading to the inhibition of enzymatic activities or modulation of receptor functions. This interaction is crucial for understanding its therapeutic potential.

Antimicrobial Studies

A study conducted on various derivatives of pyridine compounds found that 1-(4-Amino-2-bromopyridin-3-YL)ethanone exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro assays demonstrated that 1-(4-Amino-2-bromopyridin-3-YL)ethanone significantly reduced the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50_{50} values were calculated to assess potency.

Cell LineIC50_{50} (µM)
MCF-715
A54920
HeLa25

Enzyme Inhibition

The compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it showed promising inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

EnzymeIC50_{50} (µM)
Acetylcholinesterase30
Cyclooxygenase45

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